Cinnolin-4-ol hydrochloride is a heterocyclic compound derived from cinnoline, characterized by its hydroxyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human neutrophil elastase. Cinnolin derivatives are known for their diverse pharmacological properties, making them valuable in drug development.
Cinnolin-4-ol can be synthesized from various starting materials, primarily through the Borsche synthesis, which involves the reaction of 2-aminoacetophenone with other reagents. This method allows for the efficient production of cinnolin derivatives, including cinnolin-4-ol hydrochloride.
Cinnolin-4-ol hydrochloride belongs to the class of heterocyclic compounds, specifically within the category of fused bicyclic compounds. It is classified as a phenolic compound due to the presence of the hydroxyl group.
The synthesis of cinnolin-4-ol hydrochloride typically involves several key steps:
The synthesis may utilize various solvents and catalysts, with reaction conditions optimized for yield and purity. For example, reactions can be conducted in aqueous media or organic solvents under controlled temperatures to enhance reaction efficiency and minimize side products .
Cinnolin-4-ol has a molecular formula of and features a bicyclic structure comprising a cinnoline ring with a hydroxyl group at the 4-position. The presence of nitrogen atoms in the ring contributes to its unique chemical properties.
Key spectral data for cinnolin-4-ol include:
Cinnolin-4-ol hydrochloride participates in various chemical reactions, including:
Reactions involving cinnolin derivatives often require careful control of reaction conditions such as pH, temperature, and solvent choice to achieve desired outcomes while minimizing undesired byproducts .
Cinnolin-4-ol exhibits biological activity primarily through its inhibition of human neutrophil elastase. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity.
Studies have shown that modifications to the cinnoline structure can significantly affect its potency as an elastase inhibitor. Structure–activity relationship analyses are critical for optimizing these compounds for therapeutic use .
Cinnolin-4-ol hydrochloride typically appears as a crystalline solid, with solubility in polar solvents such as water and methanol. Its melting point is reported around 210 °C.
The compound is stable under normal laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity is influenced by the presence of functional groups, particularly the hydroxyl group which can participate in hydrogen bonding and coordination chemistry.
Cinnolin-4-ol hydrochloride has several scientific applications:
Cinnolin-4-ol hydrochloride (molecular formula: C₈H₇N₂O·HCl, CAS TBD) is a crystalline salt derivative of cinnolin-4-ol, characterized by a bicyclic heteroaromatic structure featuring a pyridazine ring fused with benzene and a hydroxyl group at the 4-position. Protonation of the pyridazine nitrogen enhances water solubility and facilitates salt formation, making it advantageous for synthetic applications. This compound serves as a strategic building block in drug design due to its dual hydrogen-bonding capacity (N1 and 4-OH groups) and planar geometry, enabling precise interactions with biological targets [3] [4].
The exploration of cinnoline scaffolds began in the late 19th century with the pioneering work of von Richter (1883), who first synthesized cinnoline via cyclization of o-alkynyl diazonium intermediates (Richter synthesis) [1]. Early methodologies faced limitations in yield and substrate flexibility, exemplified by the Widman-Stoermer synthesis (1909), which relied on α-vinyl anilines under strong acidic conditions [1] [3]. These efforts laid the groundwork for recognizing cinnoline’s bioisosteric potential relative to quinoline and isoquinoline [4].
Table 1: Evolution of Cinnoline Derivative Synthesis
Period | Key Method | Innovation | Limitations |
---|---|---|---|
1883 | Richter synthesis | Diazonium cyclization | Low yields, harsh conditions |
1909 | Widman-Stoermer | Ring-closing of vinyl anilines | Narrow substrate scope |
2012 | Cu-catalyzed dehydrogenative cyclization | C(sp³)-H activation | Requires pre-functionalized hydrazones [3] |
2013 | Rh(III)-catalyzed C-H activation | Broad alkyne coupling | Sensitivity to directing groups [3] |
The mid-20th century marked a shift toward pharmacological exploration. Cinoxacin, a first-generation 4-quinolone antibiotic derived from cinnoline, received FDA approval in the 1970s for urinary tract infections, validating the scaffold’s clinical relevance [4]. However, synthetic challenges persisted until modern catalytic methods emerged. Ge et al. (2012) revolutionized the field via copper-catalyzed intramolecular cyclization of N-methyl-N-phenylhydrazones, enabling efficient access to substituted cinnolines under mild conditions [3]. This advancement accelerated the development of derivatives like cinnolin-4-ol hydrochloride, which became a synthon for antitubercular and anticancer agents [4].
The hydrochloride salt of cinnolin-4-ol serves as a privileged pharmacophore due to its capacity for directional molecular interactions. The protonated pyridazine nitrogen facilitates ionic bonding with aspartate/glutamate residues in enzymes, while the 4-hydroxyl group acts as a hydrogen-bond donor/acceptor. This dual functionality enables precise target engagement, as demonstrated in several therapeutic contexts:
Table 2: Key Molecular Interactions of Cinnolin-4-ol Derivatives
Interaction Type | Biological Target | Functional Consequence |
---|---|---|
N⁺-H⋯O (ionic) | Bacterial DNA gyrase | Topoisomerase inhibition |
OH⋯N (H-bond) | Acetylcholinesterase catalytic triad | Enzyme inhibition (Kᵢ = 0.24 μM) |
π-π stacking | Tau protein fibrils | Disruption of β-sheet aggregation [6] |
Halogen bonding | Mycobacterial MbtA | Siderophore biosynthesis blockade |
Table 3: Bioactive Cinnolin-4-ol Derivatives and Activities
Derivative Structure | Biological Activity | Potency | Target |
---|---|---|---|
3-Chloro-6-sulfonamide | Antimycobacterial | MIC = 2.3 μM | MbtA ligase [4] |
PROTAC-tau-1 | Tau degradation | DC₅₀ = 40 nM | CRBN/tau [6] |
4-Aminopiperazinyl carboxamide | Antibacterial | Zone of inhibition: 29 mm | DNA gyrase [4] |
7-Fluoro-3-cyano | Antimalarial | EC₅₀ = 3 nM | P. falciparum DXR [4] |
Pharmacophore-guided deep learning (PGMG) models utilize cinnolin-4-ol’s feature map (H-bond donor/acceptor, aromatic ring) to generate novel bioactive analogs. By encoding spatial constraints into graph neural networks, PGMG designs molecules with optimized target affinity and synthetic accessibility, accelerating hit identification for tauopathies and resistant infections .
Tables of Compounds
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7